molecular formula C10H11FN2O3 B1344096 4-(3-Fluoro-4-nitrophenyl)morpholine CAS No. 218301-62-3

4-(3-Fluoro-4-nitrophenyl)morpholine

Cat. No. B1344096
M. Wt: 226.2 g/mol
InChI Key: OQVXZXWWCKAODG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Fluoro-4-nitrophenyl)morpholine has been explored in various studies. For instance, the synthesis of β-Fluoro-α,β-Unsaturated Amides from the fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard reagents has been reported, highlighting the ability to achieve a high level of stereocontrol in the fluoroalkene product . Another study describes the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmation by single crystal X-ray diffraction . Additionally, the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol through a multi-step process involving reactions with phosgene and various catalysts has been documented, yielding a new product with an overall yield of 35.8% .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a synthesized compound was determined to belong to the monoclinic system with specific lattice parameters, and the residual factor was calculated . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized by substitution and nitro group reduction . The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for synthesizing Linezolid, was explored in microfluidic devices, demonstrating the potential for efficient synthesis in micro- and millireactors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The synthesized compounds have been screened for biological activities such as antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing remarkable anti-TB activity and superior anti-microbial activity . The antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that most compounds showed good to potent antimicrobial activity, with sulfonamide derivatives behaving as potent antifungal agents compared to carbamate derivatives . The fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones have also been studied, indicating their potential use as molecular fluorescent probes .

Scientific Research Applications

Antibiotic Drug Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “4-(3-Fluoro-4-nitrophenyl)morpholine” is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .
  • Methods of Application: The nitro group of the resulting 4-(2-fluoro-4-nitrophenyl)morpholine is reduced with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .
  • Results: Most of the compounds showed good to potent antimicrobial activity . The sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives .

Synthesis of Linezolid

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
  • Methods of Application: The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices .
  • Results: The results of this application were not provided in the source .

Antidiabetic and Antimigraine Drugs

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used as a precursor in the synthesis of antidiabetic and antimigraine drugs .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: The results of this application were not provided in the source .

Kinase Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: It is used in the synthesis of kinase inhibitors .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: The results of this application were not provided in the source .

Antibacterial Agents

  • Scientific Field: Microbiology
  • Application Summary: The compound is used in the synthesis of antibacterial agents .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: Among the test compounds, one exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114 ± 1.98 µg/mL against Enterobacter aerogenes, and 75 ± 0.81 µg/mL against Bacillus subtilis .

Reverse Transcriptase Inhibitors

  • Scientific Field: Virology
  • Application Summary: The compound has been used as a precursor in the synthesis of reverse transcriptase inhibitors .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: The results of this application were not provided in the source .

Antifungal Agents

  • Scientific Field: Microbiology
  • Application Summary: It is used in the synthesis of antifungal agents .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: The results of this application were not provided in the source .

Antimycobacterial Agents

  • Scientific Field: Microbiology
  • Application Summary: The compound is used in the synthesis of antimycobacterial agents .
  • Methods of Application: The specific methods of application were not provided in the source .
  • Results: The results of this application were not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVXZXWWCKAODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624280
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-nitrophenyl)morpholine

CAS RN

218301-62-3
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoronitrobenzene (10.0 mL) and morpholine (17.4 mL) in THF (100 mL) was stirred at RT under N2 for 2 h. The solvent was removed and the residue was partitioned between EtOAc and water. The organic layer was washed brine, dried over MgSO4, and concentrated. The resulting solid was purified by chromatography on silica gel with 20-50% EtOAc in hexane to give 18.1 g of 4-fluoro-2-morpholinonitrobenzene and 1.81 g of 2-fluoro-4-morpholinonitrobenzene. ESI mass spectrum z (rel. intensity) 227.1 (M+H, 100).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SG Patil, RR Bagul, MS Swami, N Kotharkar… - Chinese Chemical …, 2011 - Elsevier
A series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized using [bmIm]OH as a catalyst and were tested for their …
Number of citations: 22 www.sciencedirect.com
JM White, CE Skene, J Deadman, R Epa… - Australian Journal of …, 2019 - CSIRO Publishing
2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6,tetrafluoronitrobenzenes undergo nucleophilic aromatic substitution, once, twice, and three times with a variety of amine substituents with a high …
Number of citations: 3 www.publish.csiro.au
JP McMullen, BM Wyvratt - Reaction Chemistry & Engineering, 2023 - pubs.rsc.org
Automated optimization in flow reactors is a technology that continues to gain interest in academic and industrial research. For drug substance applications, where limited material is …
Number of citations: 5 pubs.rsc.org

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